Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]-
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Overview
Description
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is a heterocyclic aromatic organic compound. It features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thioether linkage to a pyridine ring at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 3-pyridinylmethanethiol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methyl groups and the thioether linkage can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- involves its interaction with various molecular targets. For example, it may inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation. The thioether linkage allows the compound to interact with specific amino acid residues in the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: Lacks the thioether linkage, making it less versatile in terms of chemical reactivity.
2-Thiopyrimidine: Contains a sulfur atom at position 2 but lacks the pyridine ring, resulting in different biological activities.
Pyridine derivatives: Similar in structure but differ in the position and nature of substituents, leading to variations in their chemical and biological properties.
Uniqueness
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- is unique due to its combination of a pyrimidine ring with a thioether-linked pyridine ring. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWLLDXKLCTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403923 |
Source
|
Record name | Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-43-5 |
Source
|
Record name | Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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